Cas no 574007-66-2 (tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate)
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
- LogP
- tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 2,6-diMethyl-, 1,1-diMethylethyl ester, (2S,6S)-
- (2S,6S)-1-Boc-2,6-dimethyl-piperazine
- 574007-66-2
- (2S,6S)-1-Boc-2,6-dimethylpiperazine
- SCHEMBL20411410
- (2S,6S)-t-Butyl 2,6-dimethylpiperazine-1-carboxylate
- DB-335965
- trans-1-Boc-2,6-dimethyl-piperazine
- P11284
- (2S,6S)-tert-Butyl2,6-dimethylpiperazine-1-carboxylate
- DTXSID70680499
- 2216746-94-8
- AKOS016843283
- CS-0048592
- AS-50864
- MFCD11973745
- tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
-
- MDL: MFCD11973745
- Inchi: 1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
- InChI Key: RBOGBIZGALIITO-IUCAKERBSA-N
- SMILES: O(C(C)(C)C)C(N1[C@@H](C)CNC[C@@H]1C)=O
Computed Properties
- Exact Mass: 214.16826
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 0.970±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 279.7±15.0 ºC (760 Torr),
- Flash Point: 123.0±20.4 ºC,
- Solubility: Slightly soluble (8.8 g/l) (25 º C),
- PSA: 41.57
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S894679-1g |
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 96% | 1g |
¥4,725.00 | 2022-08-31 | |
| Fluorochem | 227333-250mg |
2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 95% | 250mg |
£315.00 | 2022-02-28 | |
| Fluorochem | 227333-1g |
2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 95% | 1g |
£901.00 | 2022-02-28 | |
| Chemenu | CM169534-1g |
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 95% | 1g |
$1632 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36660-250mg |
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 250mg |
¥10382.0 | 2021-09-08 | ||
| TRC | B814798-50mg |
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 50mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B814798-100mg |
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B814798-500mg |
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 500mg |
$ 316.00 | 2023-04-18 | ||
| Alichem | A139001677-250mg |
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 95% | 250mg |
$1218.06 | 2023-09-01 | |
| Alichem | A139001677-1g |
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate |
574007-66-2 | 95% | 1g |
$2677.32 | 2023-09-01 |
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate Suppliers
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Additional information on tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
Introduction to Tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS No. 574007-66-2)
Tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate, a compound with the chemical formula C12H20N2O2, is a highly specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 574007-66-2, is a derivative of piperazine and features a tert-butyl group and two stereogenic centers at the 2- and 6-positions, making it a chiral molecule with potential applications in the synthesis of enantiomerically pure pharmaceutical intermediates.
The stereochemistry of this compound plays a crucial role in its pharmacological properties. The specific configuration at the 2S and 6S positions influences its interactions with biological targets, making it a valuable building block for designing novel therapeutic agents. Recent studies have highlighted the importance of chirality in drug development, as enantiomers can exhibit markedly different pharmacological activities. The synthesis of optically active compounds like tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate is therefore of great interest to medicinal chemists seeking to develop more effective and selective drugs.
In the realm of pharmaceutical chemistry, this compound has been explored as a potential precursor for various bioactive molecules. Piperazine derivatives are well-known for their diverse biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The tert-butyl group in this molecule enhances its stability and solubility, making it a promising candidate for further functionalization. Researchers have been particularly interested in its potential as an intermediate in the synthesis of small-molecule drugs that target neurological disorders.
Recent advancements in asymmetric synthesis have enabled the efficient preparation of chiral piperazine derivatives like tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate. Techniques such as chiral resolution and enzymatic resolution have been employed to isolate the desired enantiomer with high purity. These methods are crucial for ensuring that the final drug product is free from impurities that could lead to adverse effects. The ability to produce such compounds on an industrial scale is essential for their commercialization in pharmaceutical applications.
The pharmacological profile of tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate has been investigated in several preclinical studies. These studies have demonstrated its potential as a scaffold for developing new therapeutic agents. For instance, modifications at the stereogenic centers have been shown to modulate its binding affinity to specific receptors. This flexibility allows medicinal chemists to fine-tune the properties of the compound to optimize its pharmacological activity.
One of the most exciting applications of this compound is in the development of treatments for central nervous system (CNS) disorders. Piperazine derivatives have shown promise in treating conditions such as schizophrenia and depression. The unique stereochemistry of tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate makes it an ideal candidate for further exploration in this area. Researchers are currently exploring its potential as a precursor for novel antipsychotic and antidepressant drugs.
The synthetic pathways for producing tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate have also seen significant advancements. Modern synthetic strategies involve catalytic methods that improve yield and reduce waste. These green chemistry approaches are aligning with global efforts to make pharmaceutical manufacturing more sustainable. The use of chiral auxiliaries and catalysts has enabled the efficient synthesis of this compound while minimizing environmental impact.
In conclusion, tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate is a versatile and promising compound with significant applications in pharmaceutical research. Its unique stereochemistry and structural features make it an invaluable intermediate for developing novel therapeutic agents. As research continues to uncover new synthetic methods and pharmacological applications, this compound is poised to play a crucial role in the next generation of drug development.
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